molecular formula C9H8Cl2O B1440342 1-(3,5-Dichlorophenyl)propan-2-one CAS No. 205826-74-0

1-(3,5-Dichlorophenyl)propan-2-one

Cat. No.: B1440342
CAS No.: 205826-74-0
M. Wt: 203.06 g/mol
InChI Key: CARBWGNJZGZGMZ-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)propan-2-one is a chlorinated aromatic ketone with the molecular formula C₉H₇Cl₂O. Its structure features a propan-2-one (acetone) backbone substituted at the 3,5-positions of the phenyl ring with chlorine atoms. The electron-withdrawing chlorine substituents enhance the electrophilicity of the ketone group, influencing its reactivity in nucleophilic addition or condensation reactions .

Properties

IUPAC Name

1-(3,5-dichlorophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O/c1-6(12)2-7-3-8(10)5-9(11)4-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARBWGNJZGZGMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672954
Record name 1-(3,5-Dichlorophenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205826-74-0
Record name 1-(3,5-Dichlorophenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3,5-Dichlorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,5-dichlorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichlorophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 3,5-Dichlorobenzoic acid.

    Reduction: 1-(3,5-Dichlorophenyl)propan-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,5-Dichlorophenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the synthesis of drugs and other bioactive molecules.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 1-(3,5-Dichlorophenyl)propan-2-one but differ in substituents, functional groups, or fluorination patterns. These variations significantly alter their physicochemical properties, reactivity, and applications.

1-(5-(3,5-Dichlorophenyl)-2H-tetrazol-2-yl)propan-2-one (Compound 21)

  • Structure : Incorporates a tetrazole ring at the phenyl group’s para-position.
  • Key Data :
    • 1H NMR : δ = 8.08 (2H, d), 7.48 (1H, t), 5.51 (2H, s), 2.30 ppm (3H, s) .
    • HRMS : [M+H]⁺ = 271/273 .
  • This modification is advantageous in drug design, particularly for targeting enzymes like Trypanosoma brucei trypanothione synthetase .

1-(3,5-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one

  • Structure : Features a hydroxyl group at the phenyl ring’s 4-position and a methyl substitution on the ketone backbone.
  • Key Data :
    • CAS : 124500-38-5 .
  • Comparison: The hydroxyl group increases polarity and water solubility, making this compound more suitable for aqueous-phase reactions.

Fluorinated Derivatives

  • Examples :
    • 1-(3,4-Dichlorophenyl)-2,2,3,3,3-pentafluoropropan-1-one (CAS: 293.02166)
    • 1-(3,5-Dichlorophenyl)-2,2,3,3,3-pentafluoropropan-1-one (CAS: 254.15809) .
  • Comparison : Fluorination drastically increases electronegativity and thermal stability. The pentafluoro group enhances resistance to oxidation and hydrolysis, making these derivatives valuable in high-performance materials or persistent agrochemicals. However, fluorination also reduces biodegradability, raising environmental concerns .

Metabolites and Degradation Products

  • Examples: 2-[[(3,5-Dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid 3,5-Dichloro-2-hydroxy-2-methylbut-3-enanilide .
  • Comparison: These metabolites, formed via enzymatic hydrolysis or oxidation, often retain bioactivity but exhibit altered pharmacokinetics. For instance, the carbamate group in 2-[[(3,5-Dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid enhances binding to cellular targets like androgen receptors, as seen in studies on procymidone and vinclozolin .

Research Implications

  • Drug Design : Tetrazole and fluorinated derivatives show promise for targeting parasitic enzymes or improving drug half-life .
  • Environmental Impact : Fluorinated compounds require careful assessment due to persistence in ecosystems .
  • Metabolite Studies : Understanding degradation pathways is critical for evaluating the safety of agrochemicals like procymidone .

Biological Activity

1-(3,5-Dichlorophenyl)propan-2-one, also known as a chlorinated ketone, is an organic compound with significant biological activity. Its structure, characterized by the presence of chlorine atoms on the phenyl ring and a ketone functional group, allows it to interact with various biological targets. This article delves into the compound's biological activities, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C10H10Cl2OC_{10}H_{10}Cl_2O, with a molecular weight of approximately 237.1 g/mol. The structural features include:

  • Chlorine Substituents : Positioned at the 3 and 5 locations on the phenyl ring.
  • Ketone Group : Contributes to the compound's reactivity and interaction with biological systems.

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Antimicrobial Activity : Exhibits effectiveness against a range of bacteria and fungi.
  • Anticancer Properties : Shows potential in inhibiting cancer cell growth.
  • Enzyme Modulation : Interacts with enzymes, potentially altering their activity.

Antimicrobial Activity

Research indicates that this compound demonstrates notable antimicrobial properties. It has been tested against various pathogens, including Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Candida albicans64 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, especially in light of increasing antibiotic resistance.

Anticancer Activity

The compound has shown promise in cancer research. In vitro studies have indicated that it can inhibit the proliferation of various cancer cell lines. For example:

  • A549 Human Lung Cancer Cells : Demonstrated significant cytotoxicity with an IC50 value of approximately 15 µg/mL.
  • Mechanism of Action : The anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells through the modulation of key signaling pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Nature : The compound can form covalent bonds with nucleophilic residues in proteins, affecting enzyme function.
  • Hydrophobic Interactions : The chlorinated phenyl group enhances binding to hydrophobic pockets in proteins.
  • Receptor Modulation : Potential interaction with cellular receptors may lead to altered cellular responses.

Case Studies

Several studies have focused on the biological implications of this compound:

  • Study on Antimicrobial Efficacy : A recent study highlighted its effectiveness against Chlamydia trachomatis, showing a significant reduction in infectious body formation in infected cells .
  • Anticancer Research : Another investigation demonstrated that derivatives of this compound exhibited enhanced anticancer activity when modified with additional functional groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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